molecular formula C5H11NO B2763694 O-(2-cyclopropylethyl)hydroxylamine CAS No. 854383-24-7

O-(2-cyclopropylethyl)hydroxylamine

Cat. No.: B2763694
CAS No.: 854383-24-7
M. Wt: 101.149
InChI Key: LZPINMBRDCUBEF-UHFFFAOYSA-N
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Description

O-(2-cyclopropylethyl)hydroxylamine: is a chemical compound with the molecular formula C₅H₁₁NO It is characterized by the presence of a hydroxylamine group attached to a 2-cyclopropylethyl moiety

Mechanism of Action

Target of Action

O-(2-cyclopropylethyl)hydroxylamine is primarily used as a precursor for the synthesis of N-heterocycles . The primary targets of this compound are the molecules that participate in the formation of N-heterocycles, which are cyclic compounds containing nitrogen atoms .

Mode of Action

The compound interacts with its targets through a di-heteroatom [3,3]-sigmatropic rearrangement . This is a type of pericyclic reaction where a redistribution of atoms occurs, leading to the formation of new bonds . The rearrangement allows the compound to form N-heterocycles .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of N-heterocycles . The [3,3]-sigmatropic rearrangement leads to the formation of a structurally diverse set of substituted tetrahydroquinolines . These are a type of N-heterocycles that have various applications in medicinal chemistry .

Result of Action

The result of the compound’s action is the efficient synthesis of a diverse set of substituted tetrahydroquinolines . These N-heterocycles have various applications in medicinal chemistry, including as building blocks for the synthesis of complex natural products and pharmaceuticals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been shown to be bench-stable The efficiency of the [3,3]-sigmatropic rearrangement may be affected by factors such as temperature, ph, and the presence of other chemicals

Biochemical Analysis

Biochemical Properties

They can act as nucleophiles, reacting with electrophiles to form oximes . This property could potentially allow O-(2-cyclopropylethyl)hydroxylamine to interact with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that hydroxylamines can react with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

It is known that hydroxylamines can be synthesized from air and water via a plasma-electrochemical cascade pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-cyclopropylethyl)hydroxylamine typically involves the reaction of 2-cyclopropylethylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: O-(2-cyclopropylethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted hydroxylamines.

Scientific Research Applications

O-(2-cyclopropylethyl)hydroxylamine has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: O-(2-cyclopropylethyl)hydroxylamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for the synthesis of N-heterocycles and other functionalized molecules.

Properties

IUPAC Name

O-(2-cyclopropylethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPINMBRDCUBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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